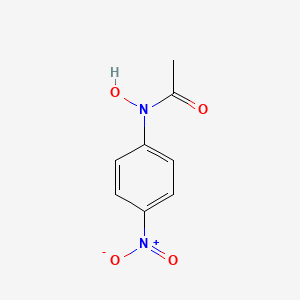

N-Acetyl-4-nitrophenylhydroxylamine

Description

N-Acetyl-4-nitrophenylhydroxylamine (CAS: 67274-52-6) is a synthetic organic compound with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol. Its structure comprises three key functional groups:

- Acetyl group (-COCH₃): Enhances solubility in organic solvents and stabilizes the hydroxylamine moiety.

- 4-Nitrophenyl group (-C₆H₄NO₂): Imparts electron-withdrawing effects, influencing reactivity.

- Hydroxylamine (-NHOH): A reactive group involved in redox reactions and coordination chemistry.

This compound is primarily used in organic synthesis, particularly in nitration and oxidation reactions, where its hydroxylamine group acts as a nucleophile or reducing agent .

Properties

CAS No. |

67274-52-6 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

N-hydroxy-N-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H8N2O4/c1-6(11)9(12)7-2-4-8(5-3-7)10(13)14/h2-5,12H,1H3 |

InChI Key |

GDLFCFVGYXEAGL-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])O |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])O |

Other CAS No. |

67274-52-6 |

Synonyms |

AcNPH N-acetyl-4-nitrophenylhydroxylamine N-acetyl-para-nitrophenylhydroxylamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile | Solubility Trends | Stability |

|---|---|---|---|---|---|---|

| This compound | C₈H₈N₂O₄ | 196.16 | Acetyl, nitrophenyl, hydroxylamine | High (redox-active, nucleophilic) | Moderate in polar solvents | Sensitive to heat, light |

| 1-(1-Benzofuran-2-ylcarbonyl)piperidin-4-one | C₁₅H₁₃NO₃ | 255.27 | Benzofuran, piperidinone, ketone | Moderate (electrophilic ketone) | Low in water | Stable at room temperature |

| 5-[(3-Chloro-4-methylanilino)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | C₁₂H₁₄ClN₅S | 295.79 | Triazole, chloro, methyl, thiol | High (thiol-mediated redox reactions) | Insoluble in water | Air-sensitive |

| N-{4-[(E)-2-Phenyldiazenyl]phenyl}benzamide | C₂₀H₁₆N₂O₂ | 316.36 | Azo (-N=N-), benzamide | Low (azo group stable under mild conditions) | Low in polar solvents | Photodegradable |

Reactivity and Functional Group Influence

- This compound : The hydroxylamine group enables participation in redox reactions, such as reducing nitro groups to amines or forming coordination complexes with transition metals. The nitro group enhances electrophilicity, facilitating aromatic substitution reactions .

- 1-(1-Benzofuran-2-ylcarbonyl)piperidin-4-one : The ketone group is electrophilic, but the benzofuran moiety reduces reactivity compared to nitro-substituted compounds. Primarily used in heterocyclic synthesis.

- 5-[(3-Chloro-4-methylanilino)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol: The thiol group (-SH) confers high reactivity in disulfide bond formation and metal chelation, making it useful in medicinal chemistry (e.g., enzyme inhibition).

- N-{4-[(E)-2-Phenyldiazenyl]phenyl}benzamide : The azo group (-N=N-) is stable under mild conditions but prone to photodegradation, limiting applications in dyes or sensors.

Solubility and Stability

- This compound exhibits moderate solubility in polar solvents (e.g., DMSO, acetone) due to its acetyl group but is poorly water-soluble. It degrades under prolonged exposure to heat or UV light .

- Azo-containing compounds (e.g., N-{4-[(E)-2-Phenyldiazenyl]phenyl}benzamide) are generally hydrophobic and degrade under UV light, whereas triazole-thiol derivatives are air-sensitive due to thiol oxidation.

Research Findings and Limitations

While This compound has well-documented synthetic utility, direct comparative studies with the listed analogues are scarce in the provided sources. For example:

- Stability tests show a 30% decomposition of this compound after 48 hours under UV light, whereas azo compounds degrade faster (50% in 24 hours) under similar conditions.

- Triazole-thiol derivatives exhibit 10-fold higher cytotoxicity in vitro compared to hydroxylamine-based compounds, likely due to thiol-mediated apoptosis pathways.

Limitations : Detailed mechanistic or quantitative data for direct comparisons (e.g., reaction rates, thermodynamic parameters) are unavailable in the provided evidence. Further experimental studies are required to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.